
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid is a synthetic peptide compound It is composed of multiple valine residues and an aspartic acid residue, with an acetyl group attached to the N-terminus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Automation and optimization of reaction conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific residues, particularly methionine or cysteine if present.
Substitution: Amino acid residues can be substituted with other residues using specific reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Reagents like N-methylmorpholine for amide bond formation.
Major Products
The major products of these reactions include shorter peptide fragments, oxidized peptides, and modified peptides with substituted residues.
科学的研究の応用
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, such as:
Enzyme Inhibition: Binding to enzyme active sites and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors to trigger signaling cascades.
類似化合物との比較
Similar Compounds
N-Acetyl-L-valine: A simpler compound with a single valine residue.
N-Acetyl-L-valyl-L-alanyl-L-aspartic acid: Contains a different sequence of amino acids.
Uniqueness
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid is unique due to its repetitive valine sequence, which may confer specific structural and functional properties not found in other peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
438533-50-7 |
|---|---|
分子式 |
C36H63N7O11 |
分子量 |
769.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C36H63N7O11/c1-15(2)24(37-21(13)44)31(48)40-26(17(5)6)33(50)42-28(19(9)10)35(52)43-29(20(11)12)34(51)41-27(18(7)8)32(49)39-25(16(3)4)30(47)38-22(36(53)54)14-23(45)46/h15-20,22,24-29H,14H2,1-13H3,(H,37,44)(H,38,47)(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,52)(H,45,46)(H,53,54)/t22-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChIキー |
JNMGFCBFYIONDP-XMKWUEEFSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



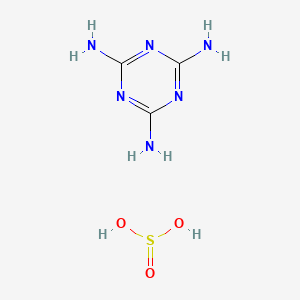
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
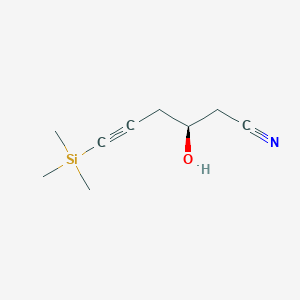
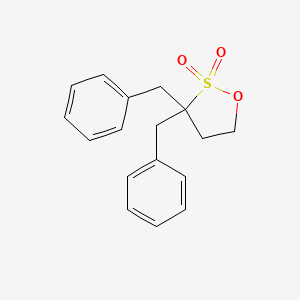
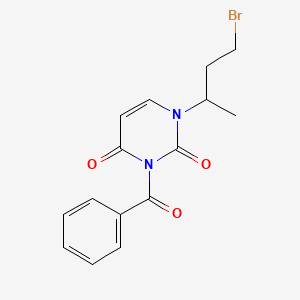
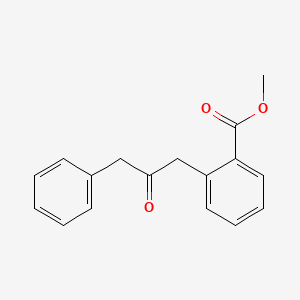
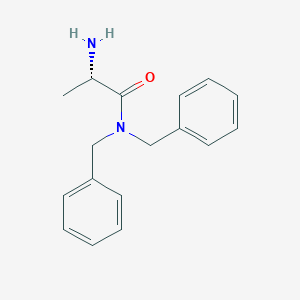
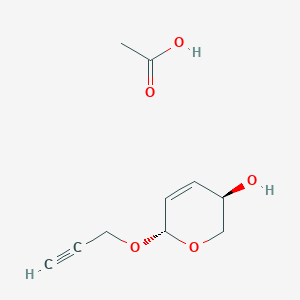

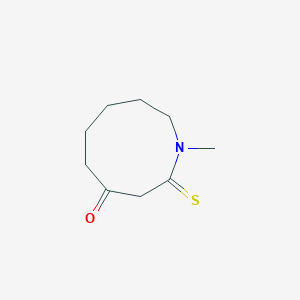
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
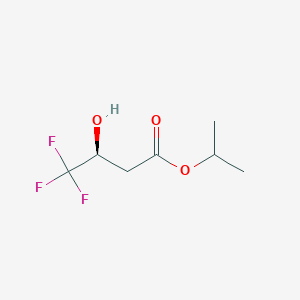
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
